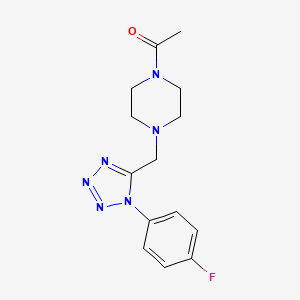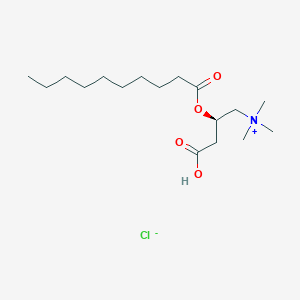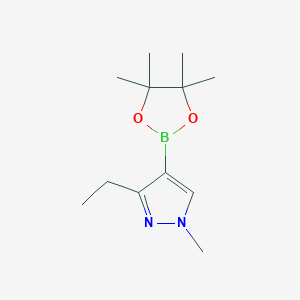![molecular formula C20H17N5O4S B2840483 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097892-63-0](/img/structure/B2840483.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine-2,5-dione, which has been studied for its potent anticonvulsant and antinociceptive properties . It is a hybrid compound that integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolidine-2,5-dione scaffold. This scaffold is integrated with chemical fragments of well-known antiepileptic drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a coupling reaction followed by the removal of the Boc group with trifluoroacetic acid (TFA) and neutralization with ammonium hydroxide .Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the potential of this compound as an anticancer agent. Its structure suggests that it could be used in targeted therapies or as part of antibody-drug conjugates (ADCs). These ADCs deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
- Preliminary studies indicate that derivatives of this compound exhibit antiepileptic activity. Researchers have explored their effects in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz model . Further investigations are needed to understand the underlying mechanisms.
- Some derivatives of 2,5-dioxopyrrolidin-1-yl have shown effectiveness in reducing pain responses. These compounds have been tested in models of neuropathic pain induced by formalin, capsaicin, and oxaliplatin . Their potential as analgesics warrants further exploration.
Anticancer Research
Antiepileptic Properties
Hybrid Compounds for Pain Management
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18-5-6-19(27)25(18)15-1-3-16(4-2-15)30(28,29)24-13-17-20(23-12-11-22-17)14-7-9-21-10-8-14/h1-4,7-12,24H,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMQGGKXAHFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2840407.png)





![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)


